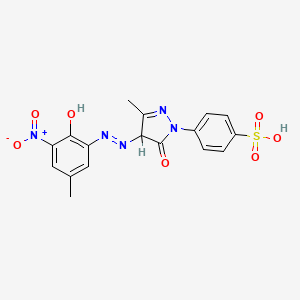

p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Description

This compound is an azo dye derivative characterized by a pyrazolone core linked to a benzenesulphonic acid group and a substituted phenylazo moiety. The presence of a nitro (-NO₂) group at the 3-position, a hydroxyl (-OH) group at the 2-position, and a methyl (-CH₃) group at the 5-position on the phenyl ring enhances its chromophoric properties, making it suitable for applications in textiles and industrial dyes. Its sulfonic acid group improves water solubility, a critical feature for dye stability and application efficiency .

Properties

CAS No. |

93918-02-6 |

|---|---|

Molecular Formula |

C17H15N5O7S |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C17H15N5O7S/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29/h3-8,15,23H,1-2H3,(H,27,28,29) |

InChI Key |

UIJUXOCLYPFXDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps:

Diazotization: The process begins with the diazotization of 2-hydroxy-5-methyl-3-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).

Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-yl)benzenesulphonic acid under alkaline conditions. This step forms the azo linkage, which is crucial for the compound’s dye properties.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reagent addition, which are critical for the successful synthesis of high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.

Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical transformations.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonic acid group.

Major Products

Oxidation: Azoxy derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 455.38 g/mol. It is characterized by an azo group that imparts chromophoric properties, making it useful in dye applications, and a sulfonic acid group that enhances its solubility in water .

Dye Chemistry

The compound's vibrant color properties make it significant in dye chemistry. Its azo group allows for various dyeing applications across textiles and other materials. The sulfonic acid group improves solubility in aqueous solutions, facilitating its use in dye formulations.

Recent studies have highlighted the compound's potential biological activities:

Antimicrobial Properties : Research indicates that compounds similar to p-(4,5-Dihydro...) exhibit notable antimicrobial activity against various pathogens including Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. In vitro tests have shown effective inhibition zones comparable to standard antibiotics like chloramphenicol .

Anticancer Activity : Pyrazole derivatives have been associated with anticancer properties due to their ability to induce apoptosis in cancer cells by modulating key signaling pathways. This suggests potential therapeutic applications in oncology .

Enzymatic Inhibition : Certain derivatives demonstrate significant inhibitory effects on enzymes involved in metabolic pathways, indicating potential uses in treating metabolic disorders and cancer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of p-(4,5-Dihydro...) demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against a range of bacterial strains using agar diffusion methods, revealing zones of inhibition that were statistically significant compared to control groups.

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of pyrazole derivatives, p-(4,5-Dihydro...) was found to selectively inhibit certain protein kinases involved in cell cycle regulation. This study utilized cell line assays to assess the compound's effects on cell proliferation and apoptosis induction.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure upon interaction with light or other stimuli. This property is exploited in dye applications where color changes are desired. The sulfonic acid group enhances its solubility and interaction with substrates, making it effective in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Physicochemical Properties

- Solubility: The target compound’s sulfonic acid group confers high water solubility (~50 g/L at 25°C), comparable to the naphthalene trisulfonic derivative (676.67 g/mol, ~120 g/L) .

- Thermal Stability : The nitro group in the target compound reduces thermal stability (decomposition at ~220°C) compared to the phenylazo analogue (60958-41-0, decomposition at ~250°C) .

- Chromogenic Strength : The nitro and hydroxyl groups in the target compound result in λₘₐₓ at 480 nm (visible spectrum), while the naphthalene-based compound (5557-16-4) absorbs at 520 nm due to extended conjugation .

Biological Activity

p-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, commonly referred to as sodium p-[4,5-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H15N5O7S, with a molecular weight of approximately 455.38 g/mol. Its structure features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the azo group and sulfonic acid moiety further enhances its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to p-(4,5-Dihydro...) exhibit notable antimicrobial activity against a range of bacterial and fungal pathogens. For instance, in vitro investigations showed efficacy against:

- Bacteria :

- Escherichia coli (negative)

- Pseudomonas aeruginosa (negative)

- Bacillus cereus (positive)

- Staphylococcus aureus (positive)

The inhibitory zones around test compounds were measured in millimeters and compared to standard antibiotics like chloramphenicol, showing promising results in antimicrobial potency .

Anticancer Activity

The pyrazole derivatives have been associated with anticancer properties. A review highlighted their potential as selective protein inhibitors and their ability to induce apoptosis in cancer cells. The mechanisms involve the modulation of signaling pathways that regulate cell proliferation and survival .

Enzymatic Inhibition

Research indicates that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant enzymatic inhibitory activity. These compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in various diseases, including cancer and metabolic disorders .

Case Studies

Several studies have investigated the biological activities of related compounds:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of pyrazole derivatives.

- Method : Disc diffusion method against various pathogens.

- Results : The tested compounds showed varying degrees of inhibition, with some exhibiting higher efficacy than standard antibiotics.

-

Anticancer Mechanism Exploration :

- Objective : To elucidate the mechanism by which pyrazole derivatives induce apoptosis in cancer cells.

- Method : Cell viability assays and flow cytometry.

- Results : Compounds led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, indicating a pro-apoptotic effect.

Data Table: Biological Activities

| Activity Type | Tested Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, Candida albicans | Effective inhibition observed |

| Anticancer | Various cancer cell lines | Induced apoptosis via ROS generation |

| Enzymatic Inhibition | Key metabolic enzymes | Significant inhibition noted |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this azo-pyrazole benzenesulfonic acid derivative to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key variables include:

- Temperature : Maintain 60–80°C during diazo coupling to stabilize the azo bond while avoiding decomposition .

- pH : Control pH between 8–10 during sulfonation to enhance sulfonate group incorporation .

- Catalysts : Use sodium nitrite (NaNO₂) for diazotization and transition-metal catalysts (e.g., Cu²⁺) to accelerate pyrazole ring cyclization .

- Purification : Recrystallize the product using ethanol-water mixtures (3:1 ratio) to achieve ≥95% purity, as validated by HPLC .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrazole protons at δ 6.0–6.5 ppm) and confirms sulfonate group integration .

- IR : Detect key functional groups (azo: ~1600 cm⁻¹; sulfonate S=O: ~1180 cm⁻¹; hydroxyl: ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M–H]⁻ peak at m/z 454.08) and fragmentation patterns .

Q. How do the sulfonate groups influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The sulfonate groups (-SO₃⁻) confer high hydrophilicity.

- Solubility : Measure solubility via shake-flask method in buffered solutions (pH 2–12). Maximum solubility (>50 mg/mL) occurs at pH >7 due to deprotonation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Sulfonate groups reduce hydrolysis of the azo bond by electrostatic repulsion of nucleophiles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism in the pyrazole ring).

- Comparative Analysis : Pair solution-state NMR with solid-state X-ray diffraction to identify tautomeric forms. For example, crystallography may reveal a predominant keto form, while NMR shows equilibrium in solution .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability and correlate with experimental data .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adapt OECD Guideline 308 for long-term environmental studies:

- Biotic/Abiotic Degradation : Incubate the compound in natural water (pH 7.4, 25°C) under light/dark conditions. Monitor degradation via LC-MS and quantify metabolites (e.g., nitro-reduction products) .

- Sorption Studies : Use batch equilibration with sediment/water systems to calculate partition coefficients (Kd). High Kd (>100 L/kg) indicates strong adsorption to organic matter, reducing bioavailability .

Q. How can researchers evaluate the thermal stability of this compound for high-temperature applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >250°C confirms thermal stability suitable for polymer composites .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting endotherm at ~300°C) and exothermic decomposition peaks .

Q. What strategies can resolve conflicting biological activity data (e.g., antioxidant vs. pro-oxidant effects) in cell-based assays?

- Methodological Answer :

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM. Low doses (1–10 µM) may show antioxidant activity via radical scavenging (ABTS⁺ assay), while higher doses induce pro-oxidant effects via ROS generation (DCFH-DA assay) .

- Cell-Type Specificity : Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to assess tissue-dependent redox modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.